Cas no 207919-09-3 (2,3,4-trifluorobenzamide)

2,3,4-Trifluorobenzamide is a fluorinated aromatic amide compound with the molecular formula C₇H₄F₃NO. Its key structural feature—three fluorine substituents on the benzene ring—imparts enhanced stability, reactivity, and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the fluorine atoms facilitates nucleophilic substitution reactions, enabling precise functionalization for targeted applications. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where its well-defined regiochemistry and purity are critical. Its compatibility with diverse reaction conditions further enhances its utility in organic synthesis and drug discovery workflows.
2,3,4-trifluorobenzamide structure
2,3,4-trifluorobenzamide structure
Product Name:2,3,4-trifluorobenzamide
CAS No:207919-09-3
MF:C7H4F3NO
MW:175.107972145081
MDL:MFCD00061265
CID:92380
PubChem ID:594554
Update Time:2025-06-25

2,3,4-trifluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-trifluorobenzamide
    • Trifluorobenzamide1
    • 2,3,4,5,6-PENTAFLUOROPHENYL 1-NAPHTHALENESULFONATE
    • Benzamide,2,3,4-trifluoro
    • E85307
    • FT-0609378
    • 207919-09-3
    • DTXSID50344123
    • XGOGYOBKQVLGAY-UHFFFAOYSA-N
    • CS-0315056
    • AKOS006229566
    • trifluorophenyl amino ketone
    • Benzamide, 2,3,4-trifluoro-
    • A814905
    • MFCD00061265
    • SCHEMBL1003016
    • PS-10122
    • SY062121
    • DB-045374
    • MDL: MFCD00061265
    • Inchi: 1S/C7H4F3NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12)
    • InChI Key: XGOGYOBKQVLGAY-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C(N)=O)F)F

Computed Properties

  • Exact Mass: 175.02400
  • Monoisotopic Mass: 175.024498
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: White solid
  • Density: 1.45
  • Melting Point: 127-129°C
  • Boiling Point: 166°C at 760 mmHg
  • Flash Point: 54.2°C
  • Refractive Index: 1.494
  • PSA: 43.09000
  • LogP: 1.90310
  • Vapor Pressure: 1.8±0.3 mmHg at 25°C
  • Solubility: Insoluble in water

2,3,4-trifluorobenzamide Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Safety Term:S26;S36

2,3,4-trifluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2,3,4-trifluorobenzamide

Comprehensive Overview of 2,3,4-Trifluorobenzamide (CAS No. 207919-09-3)

2,3,4-Trifluorobenzamide, with the Chemical Abstracts Service (CAS) number 207919-09-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique trifluoromethyl group and amide functionality, which contribute to its diverse applications in pharmaceutical research and development.

The molecular formula of 2,3,4-trifluorobenzamide is C8H4F3NO2, and its molecular weight is approximately 185.11 g/mol. The compound is a white crystalline solid at room temperature and exhibits excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it an ideal candidate for various chemical reactions and biological assays.

In the realm of medicinal chemistry, 2,3,4-trifluorobenzamide has been extensively studied for its potential as a lead compound in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which are crucial factors in the design of effective drugs. Recent research has highlighted the compound's ability to modulate specific biological targets, such as enzymes and receptors, making it a valuable tool in the development of novel therapeutics.

A notable study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2,3,4-trifluorobenzamide as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are often implicated in various diseases. The researchers found that derivatives of 2,3,4-trifluorobenzamide exhibited high binding affinity and selectivity for specific PPIs, demonstrating their potential as therapeutic agents.

Beyond its medicinal applications, 2,3,4-trifluorobenzamide has also found utility in materials science. The presence of fluorine atoms imparts unique electronic properties to the molecule, making it suitable for use in the synthesis of advanced materials such as polymers and coatings. A study published in Advanced Materials in 2020 reported the successful incorporation of 2,3,4-trifluorobenzamide into polymer matrices to enhance their thermal stability and mechanical strength.

The synthesis of 2,3,4-trifluorobenzamide can be achieved through several well-established routes. One common method involves the reaction of 2,3,4-trifluorobenzoic acid with ammonia or an amine derivative under appropriate conditions. This reaction typically proceeds via an amide bond formation mechanism and can be optimized to achieve high yields and purity levels. The ease of synthesis and scalability make 2,3,4-trifluorobenzamide an attractive choice for both academic research and industrial applications.

In terms of safety and handling, while 2,3,4-trifluorobenzamide is generally considered non-toxic at low concentrations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.

The future prospects for 2,3,4-trifluorobenzamide are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this versatile compound. As our understanding of its properties and behavior deepens, it is likely that we will see increased interest from both academic institutions and pharmaceutical companies in exploring its full potential.

In conclusion, 2,3,4-trifluorobenzamide (CAS No. 207919-09-3) is a multifaceted compound with significant implications for medicinal chemistry and materials science. Its unique chemical structure and favorable properties make it a valuable asset in various research endeavors. As research progresses and new applications are discovered, the importance of this compound is only expected to grow.

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